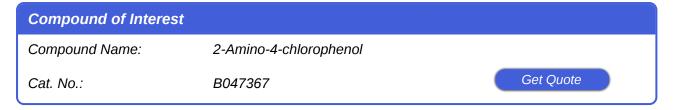


# Spectroscopic Profile of 2-Amino-4chlorophenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-chlorophenol** (CAS No. 95-85-2), a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of this compound is also provided.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectroscopic data for **2-Amino-4-chlorophenol**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Amino-4-chlorophenol** 



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
9.2	S	-	ОН
6.601	d	8.3	H-6
6.598	d	2.5	H-3
6.386	dd	8.3, 2.5	H-5
4.8	br s	-	NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>, Instrument Frequency: 90 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 2-Amino-4-chlorophenol

Chemical Shift (δ) ppm	Assignment
145.4	C-1 (C-OH)
135.8	C-2 (C-NH <sub>2</sub> )
124.9	C-4 (C-CI)
116.5	C-5
115.2	C-3
114.8	C-6

Predicted data; experimental data may vary.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Amino-4-chlorophenol** 



Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	O-H Stretch
3300-3200	Medium	N-H Stretch (asymmetric & symmetric)
1600-1585	Medium	Aromatic C=C Stretch
1500-1400	Medium	Aromatic C=C Stretch
1300-1200	Strong	C-O Stretch (Phenolic)
1100-1000	Strong	C-N Stretch (Aromatic amine)
850-750	Strong	C-Cl Stretch
850-800	Strong	C-H Bending (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Amino-4-chlorophenol

m/z	Relative Intensity	Assignment
143	100%	[M]+ (Molecular ion)
145	~33%	[M+2] <sup>+</sup> (Isotope peak due to <sup>37</sup> Cl)
108	High	[M-CI] <sup>+</sup>
80	Medium	[M-CI-CO] <sup>+</sup>

Data obtained from GC-MS analysis.

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **2-Amino-4-chlorophenol**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).

#### Sample Preparation:

- Approximately 5-10 mg of 2-Amino-4-chlorophenol was dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- A small amount of tetramethylsilane (TMS) was added as an internal standard ( $\delta$  0.00 ppm).
- The solution was transferred to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

• Number of Scans: 16-32

• Relaxation Delay: 1-2 seconds

• Spectral Width: 0-10 ppm

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C).

• Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-4-chlorophenol**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.



Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2-Amino-4-chlorophenol was ground with ~100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder was
obtained.

A portion of the mixture was transferred to a pellet press.

 A pressure of 7-10 tons was applied for several minutes to form a transparent or translucent pellet.

Data Acquisition:

• A background spectrum of the empty sample compartment was recorded.

• The KBr pellet containing the sample was placed in the sample holder.

• The spectrum was recorded in the mid-IR range (typically 4000-400 cm<sup>-1</sup>).

• The final spectrum is typically presented in terms of transmittance or absorbance.

**Mass Spectrometry (MS)** 

Objective: To determine the molecular weight and fragmentation pattern of **2-Amino-4-chlorophenol**.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

• A dilute solution of **2-Amino-4-chlorophenol** was prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

**GC-MS Parameters:** 

· Injection Mode: Splitless.

• Injector Temperature: 250 °C.

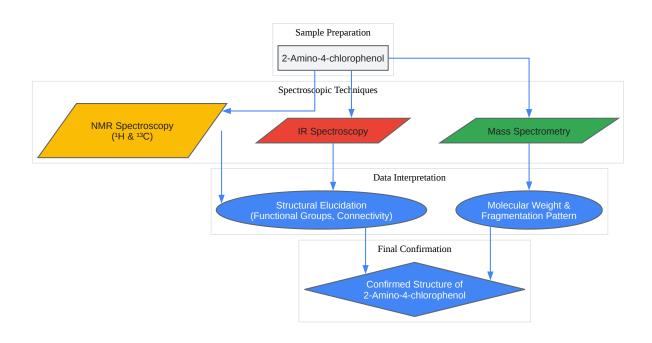


- GC Column: A non-polar capillary column (e.g., HP-5MS).
- Oven Temperature Program: Initial temperature of 50-100 °C, followed by a ramp to 250-300 °C.
- · Carrier Gas: Helium.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: 40-400 m/z.

## **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Amino-4-chlorophenol**.





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Caption: Workflow for Spectroscopic Analysis.

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### References



- 1. eng.uc.edu [eng.uc.edu]
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